REACTION_CXSMILES
|
C[C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([C:16]#[C:17]CO)[C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:3]=1C.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH:3]1[C:4]2[C:13](=[CH:12][C:11]3[C:6]([C:5]=2[C:16]#[CH:17])=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:14]=[CH:15][CH:2]=1 |f:1.2|
|
Name
|
Dimethylhydroxymethyl-9-anthrylacetylene
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=C(C3=CC=CC=C3C=C2C=C1)C#CCO)C
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
WASH
|
Details
|
the mixture was washed with a saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure by an evaporator
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (Hexane/AcOEt=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |